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molecular formula C6H6Cl3N B039848 4-Chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 119396-04-2

4-Chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No. B039848
M. Wt: 198.5 g/mol
InChI Key: YSQIIEIEMVWLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723722B1

Procedure details

A solution of 4-chloro-2-hydroxymethylpyridine (430 mg), thionyl chloride (0.43 ml) and DMF (1 drop) in chloroform (20 ml) was heated under reflux for 2 hours. The reaction mixture was concentrated to obtain the title compound (0.44 g) as a tan powder.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8]O)[CH:3]=1.S(Cl)([Cl:12])=O>CN(C=O)C.C(Cl)(Cl)Cl>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][Cl:12])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)CO
Name
Quantity
0.43 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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